
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea
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Descripción general
Descripción
The compound 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea features a pyrimidine core substituted with dimethylamino and methyl groups at positions 6 and 2, respectively. The urea linker connects this pyrimidine-ethylamine moiety to a 3-fluoro-2-methylphenyl group.
Actividad Biológica
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C18H22N6O3 |
Molecular Weight | 402.5 g/mol |
IUPAC Name | This compound |
InChI Key | GTLZLKCWAJRUDO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to inhibit key enzymes and modulate receptor activities, which can lead to various therapeutic effects. The mechanism involves binding to the active sites of enzymes, thus inhibiting their activity, and potentially acting as an agonist or antagonist at various receptors depending on the context.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. Studies indicate that it may inhibit pathways involved in cancer cell proliferation. For instance, a study demonstrated that derivatives similar to this compound showed significant inhibition of thymidine phosphorylase (TPase), an enzyme often overexpressed in tumors. The inhibition of TPase can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .
Case Study: Inhibition of Tumor Growth
A notable case study involved the administration of this compound in combination with a thymidine analogue in a mouse model of human stomach cancer. The study found that co-administration significantly increased the blood levels of the analogue and enhanced its antitumor activity, suggesting that the compound could potentiate the effects of existing cancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that similar pyrimidine derivatives exhibit strong antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table: Antimicrobial Efficacy of Related Compounds
Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |
---|---|---|
This compound | TBD | TBD |
Pyrimidine derivative A | 0.0039 | 0.025 |
Pyrimidine derivative B | 0.005 | 0.015 |
Enzyme Inhibition Studies
In vitro studies have confirmed that this compound acts as a competitive inhibitor for several enzymes relevant in metabolic pathways associated with cancer and bacterial infections. The selectivity observed in these studies indicates a potential for developing targeted therapies with reduced side effects.
Q & A
Q. Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key steps include:
- Coupling Reactions : Use palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to form the pyrimidine-ethylamine intermediate .
- Urea Formation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the pyrimidine-ethylamine intermediate with the 3-fluoro-2-methylphenyl isocyanate .
- Purification : Optimize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using DCM/hexane) to isolate high-purity product .
- Yield Improvement : Adjust solvent polarity (e.g., DMF for solubility) and reaction temperature (60–80°C) to minimize side reactions .
Q. Advanced: What structure-activity relationship (SAR) strategies can elucidate the role of substituents in enhancing kinase inhibition?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified dimethylamino groups (e.g., replacing with morpholino or piperazinyl) to assess steric/electronic effects on kinase binding .
- Bioactivity Profiling : Test analogs against FGFR1–4 and EGFR using kinase inhibition assays (IC₅₀ values) to identify critical substituents .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets. Compare binding energies of analogs .
Q. Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify pyrimidine ring protons (δ 8.2–8.5 ppm) and urea NH signals (δ 6.5–7.0 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. Advanced: How should researchers resolve contradictions in bioactivity data across different cell lines?
Methodological Answer:
- Orthologous Assays : Compare activity in isogenic cell lines (e.g., Ba/F3 cells expressing FGFR1 vs. EGFR) to isolate kinase-specific effects .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out pharmacokinetic variability .
- Structural Analysis : Use X-ray crystallography to confirm binding mode consistency across cell models .
Q. Advanced: What methodologies are effective for identifying novel biological targets of this compound?
Methodological Answer:
- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated probes to capture interacting proteins .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal targets .
- In Silico Target Prediction : Use SEA (Similarity Ensemble Approach) to map pharmacophores to off-target kinases .
Q. Basic: How can researchers address poor aqueous solubility during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.5% Tween-80 for physiological compatibility .
- Prodrug Derivatization : Introduce phosphate esters or PEGylated side chains to improve hydrophilicity .
Q. Advanced: What mechanistic studies can clarify the compound’s reactivity under physiological conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated urea analogs to study hydrogen-bonding interactions in enzyme binding .
- Reaction Intermediate Trapping : Employ LC-MS to identify transient intermediates (e.g., Michaelis complexes) during enzymatic turnover .
- pH-Rate Profiling : Monitor reaction rates at pH 4–9 to identify protonation states critical for activity .
Q. Advanced: How can computational methods accelerate the design of derivatives with improved selectivity?
Methodological Answer:
- QM/MM Simulations : Model transition states of kinase-inhibitor interactions to guide substituent placement .
- Machine Learning : Train models on kinase inhibition datasets (e.g., ChEMBL) to predict selectivity for FGFR over VEGFR .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analog prioritization .
Q. Basic: What protocols ensure rigorous assessment of compound purity before biological testing?
Methodological Answer:
- HPLC-ELSD : Use evaporative light scattering detection to quantify impurities undetectable by UV .
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
- TLC Monitoring : Track reaction progress using silica plates (ethyl acetate/hexane, Rf ≈ 0.3) .
Q. Advanced: How can researchers integrate physicochemical profiling to predict in vivo efficacy?
Methodological Answer:
- logP Measurement : Determine octanol/water partitioning (e.g., shake-flask method) to optimize lipophilicity (target logP 2–4) .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction for dose adjustment .
- PBPK Modeling : Simulate ADME parameters (e.g., Vd, CL) using GastroPlus® to guide preclinical dosing .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
a. 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea (CAS: 946303-56-6)
- Structural Differences: Pyrimidine substituents: Ethoxy at position 6 (vs. dimethylamino in the target). Phenyl substituents: 2-Methoxy (electron-donating) vs. 3-fluoro-2-methyl (electron-withdrawing).
- Molecular Properties: Molecular formula: C21H23N5O3 (MW: 393.4) .
b. 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea (CAS: 1797224-72-6)
- Structural Differences: Pyrimidine substitution: Dimethylamino at position 2 (vs. position 6 in the target). Phenyl substituents: 3,5-Dimethyl (hydrophobic) vs. 3-fluoro-2-methyl.
- Molecular Properties :
c. 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea (CAS: 1798538-80-3)
- Structural Differences: Pyrimidine substituents: Dimethylamino at position 4 and methyl at position 6 (vs. positions 6 and 2 in the target). Phenyl substituents: 4-Methoxy-2-methyl (electron-donating) vs. 3-fluoro-2-methyl.
- Molecular Properties: Molecular formula: Not explicitly stated (MW: 329.4) . The altered substitution pattern on the pyrimidine could modulate electronic effects, impacting target engagement.
Heterocycle-Modified Analogues
a. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea (CAS: 1021259-19-7)
- Structural Differences :
- Core heterocycle: Pyridazine replaces pyrimidine.
- Phenyl substituents: 3-Chloro-4-fluoro (strongly electron-withdrawing) vs. 3-fluoro-2-methyl.
- Molecular Properties :
b. 1-(3-chloro-2-methylphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (CAS: 1396559-53-7)
- Structural Differences: Pyrimidinone (6-oxo) replaces the pyrimidine. Phenyl substituents: 3-Chloro-2-methyl (vs. 3-fluoro-2-methyl).
- Molecular Properties: Molecular formula: Not explicitly stated (structural data only) .
Key Structural Insights
- Ethoxy () or oxo () groups alter electronic properties, affecting binding affinity.
- Phenyl Substituents :
- Linker Variations :
- Ethylamine vs. methylene linkers () influence conformational flexibility and target accessibility.
Propiedades
IUPAC Name |
1-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(3-fluoro-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-11-13(18)6-5-7-14(11)23-17(25)20-9-8-19-15-10-16(24(3)4)22-12(2)21-15/h5-7,10H,8-9H2,1-4H3,(H,19,21,22)(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDTWSGWMHBLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NCCNC2=CC(=NC(=N2)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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